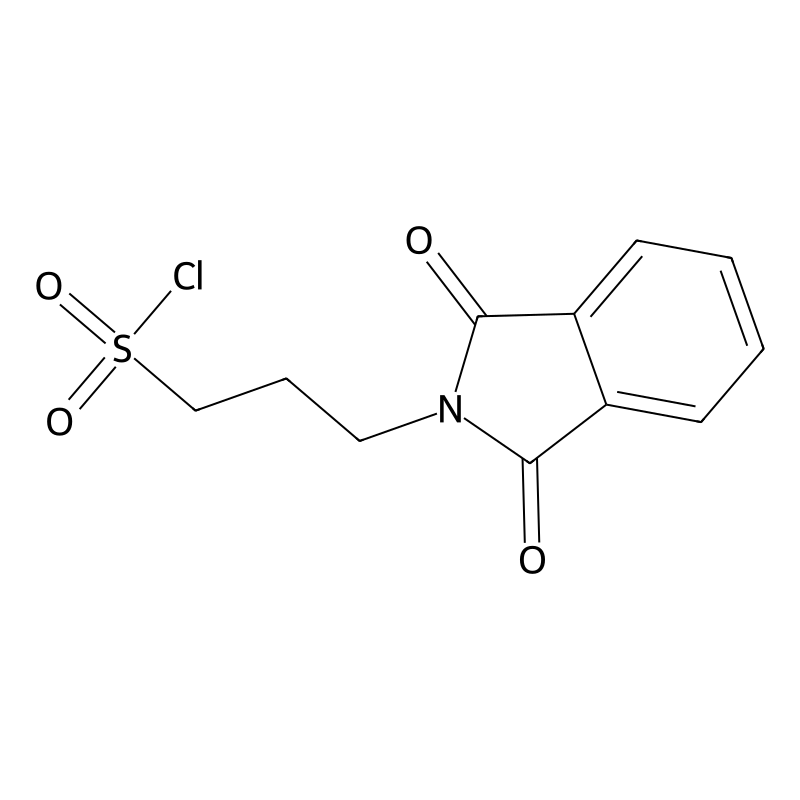

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Properties and Potential Uses

Based on its structure, the molecule contains a functional group known as a sulfonyl chloride, which is a reactive moiety commonly used as a coupling agent in organic synthesis. The presence of the phthalimide group (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) suggests potential applications in areas like peptide synthesis or the creation of new organic materials due to the aromatic and electron-withdrawing nature of the group.

Availability and Research Focus

Further exploration might involve:

- Searching scientific databases for recent publications mentioning the compound name.

- Reaching out to chemical suppliers for any available technical data or suggested applications.

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO4S and a molecular weight of approximately 287.72 g/mol. It is classified under the CAS number 62605-69-0. This compound features a sulfonyl chloride functional group attached to a propane chain, which is further linked to a bicyclic isoindole structure containing two carbonyl groups. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

As a sulfonyl chloride, this compound is known for its high reactivity, particularly in nucleophilic substitution reactions. It can react with amines, alcohols, and other nucleophiles to form sulfonamides or sulfonate esters. The presence of the isoindole moiety may also allow for additional reactions such as cycloadditions or rearrangements under specific conditions. The chlorosulfonyl group can be utilized in the synthesis of more complex molecules by facilitating the introduction of sulfonyl groups into various substrates .

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride typically involves multi-step organic synthesis techniques. One common approach includes:

- Formation of the Isoindole Framework: Starting from suitable precursors (such as phthalic anhydride), the isoindole structure can be synthesized through cyclization reactions.

- Introduction of the Sulfonyl Chloride Group: This can be achieved by reacting the isoindole derivative with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride functionality.

These steps may require careful control of reaction conditions to ensure high yields and purity of the final product .

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing biologically active compounds.

- Organic Synthesis: As a reagent for introducing sulfonyl groups into various organic molecules.

- Material Science: In developing new materials or coatings that require specific chemical functionalities .

While specific interaction studies on this compound are scarce, its structural components suggest that it may interact with various biological macromolecules, including proteins and nucleic acids. The sulfonyl chloride group is known for forming covalent bonds with nucleophilic sites on amino acids within proteins, potentially leading to modifications that alter protein function or stability. Further research would be necessary to elucidate these interactions and their implications for biological activity .

Several compounds share structural similarities with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-chlorophenyl)-propane-1-sulfonyl chloride | structure | Contains a chlorophenyl group instead of an isoindole structure |

| N-(4-sulfamoylphenyl)acetamide | Not available | Incorporates a sulfanamide linkage; used in pharmaceuticals |

| 2-(sulfonamido)benzoic acid | Not available | Contains a benzoic acid moiety; used in anti-inflammatory drugs |

The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride lies in its bicyclic isoindole structure combined with the sulfonyl chloride functionality, which may provide distinct reactivity profiles and biological interactions compared to other similar compounds .

Precursor Compounds in Phthalimide-Sulfonyl Chloride Synthesis

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride relies on two primary precursors: potassium phthalimide and propane-1-sulfonyl chloride. Potassium phthalimide serves as the nitrogen-containing backbone, reacting with sulfonyl chlorides under controlled conditions to form N-sulfonylphthalimide derivatives [1]. For instance, Heller’s method involves heating potassium phthalimide with arylsulfonyl chlorides in dimethylformamide (DMF) at 5–40°C [1].

The propane-1-sulfonyl chloride component introduces the sulfonyl group via nucleophilic substitution. Recent adaptations utilize 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol as an intermediate, which undergoes chlorosulfonation with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The choice of precursor significantly impacts reaction efficiency; electron-withdrawing substituents on the phthalimide ring accelerate sulfonation by polarizing the nitrogen lone pair [1].

Chlorosulfonation Reaction Mechanisms and Kinetic Studies

Chlorosulfonation proceeds via a bimolecular nucleophilic substitution (SN2) or addition-elimination mechanism, depending on reaction conditions. In acetonitrile, the reaction of N-(p-substituted-arylsulfonyl)phthalimides with amines follows an SN2 pathway, as evidenced by negative activation entropy values (−30 to −50 J/mol·K) and a linear Hammett correlation (ρ = +1.2) [1]. The sulfonyl chloride group acts as a leaving group, with nucleophilic attack occurring at the sulfur center.

Kinetic studies reveal that steric hindrance from bulky amines (e.g., t-butylamine) reduces reaction rates by 40–60% compared to linear amines like diethylamine [1]. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states, while protic solvents promote competing hydrolysis.

| Nucleophile | Relative Rate (k) | Activation Entropy (ΔS‡, J/mol·K) |

|---|---|---|

| t-Butylamine | 1.0 | −45 |

| Diethylamine | 2.3 | −38 |

| Cyclohexylamine | 3.1 | −32 |

Table 1: Kinetic parameters for nucleophilic substitution with N-(p-toluenesulfonyl)phthalimide [1].

Optimization of Synthetic Protocols for Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and yield reproducibility. Key optimizations include:

- Solvent Selection: DMF outperforms acetonitrile in large batches due to higher boiling points (153°C vs. 82°C), enabling reflux without rapid solvent loss [1] .

- Catalyst Use: Triethylamine (0.5 equiv.) neutralizes HCl byproducts, preventing side reactions like phthalimide hydrolysis [4].

- Temperature Control: Maintaining temperatures below 50°C minimizes thermal decomposition of sulfonyl chlorides .

A representative optimized protocol involves reacting 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol (1.0 equiv.) with SOCl₂ (1.2 equiv.) in DMF at 40°C for 6 hours, achieving yields of 78–82% .

Purification Strategies and Yield Maximization Techniques

Crude products often contain unreacted phthalimide, sulfonic acid byproducts, and residual solvents. Recrystallization from ethanol-water mixtures (3:1 v/v) removes polar impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >95% purity [4].

Yield maximization strategies include:

- Stepwise addition of SOCl₂ to prevent exothermic runaway reactions.

- Azotropic distillation with toluene to remove water, shifting equilibrium toward product formation [5].

Byproduct Analysis and Reaction Monitoring Approaches

Common byproducts include phthalic anhydride (from phthalimide hydrolysis) and propane-1-sulfonic acid (from sulfonyl chloride hydrolysis). These are detected via 1H NMR (disappearance of phthalimide aromatic protons at δ 7.8 ppm) and HPLC (retention time shift from 4.2 to 5.1 minutes) [4].

Reaction monitoring employs in situ IR spectroscopy, tracking the disappearance of the S=O stretch at 1370 cm⁻¹ and the emergence of the sulfonyl chloride peak at 1160 cm⁻¹ [1].

The sulfonyl chloride functional group in 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride exhibits characteristic electrophilic reactivity patterns that are fundamental to its synthetic utility [1] [2]. The compound, with molecular formula C₁₁H₁₀ClNO₄S and molecular weight 287.72 g/mol, possesses a distorted tetrahedral geometry around the sulfur center, where pi-bonding of oxygen p-electrons into empty d-orbitals on sulfur creates an electron-deficient site that readily accepts nucleophilic attack [1].

The electronic structure of the sulfonyl chloride group features a sulfur atom in the +6 oxidation state, making it highly susceptible to nucleophilic substitution reactions [2] [3]. The chlorine atom serves as an excellent leaving group due to its ability to stabilize negative charge upon departure, facilitating the substitution process [1] [2]. The presence of the phthalimide moiety introduces additional electronic effects through its electron-withdrawing nature, which enhances the electrophilicity of the sulfonyl sulfur center [4] [5].

Kinetic studies of related aromatic sulfonyl chlorides demonstrate that these compounds follow predictable reactivity patterns governed by electronic and steric factors [6] [7]. The rate of nucleophilic attack correlates with the electron-withdrawing capacity of substituents, with the phthalimide group serving as a moderate electron-withdrawing entity that increases the compound's reactivity compared to simple alkyl sulfonyl chlorides [8] [6].

The compound exhibits typical sulfonyl chloride behavior in terms of moisture sensitivity and lachrymatory properties [3] [9]. Under anhydrous conditions, the material demonstrates good stability at room temperature, but it readily undergoes hydrolysis in the presence of trace moisture to form the corresponding sulfonic acid and hydrogen chloride [1] [3].

Nucleophilic Substitution Reactions with Amines and Alcohols

Nucleophilic substitution reactions of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride with amines and alcohols proceed via a classical SN2 mechanism at the sulfur center [1] [10] [11]. The reaction pathway involves direct attack of the nucleophile on the electropositive sulfur atom, followed by elimination of chloride ion as the leaving group [1] [12].

Reactions with Primary and Secondary Amines

Primary amines react with the compound to form primary sulfonamides through a well-established mechanism [10] [13]. The reaction typically requires the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride produced during the substitution [10] [13]. The optimal reaction conditions involve maintaining temperatures between 0°C and 25°C to control the exothermic nature of the process [13].

Secondary amines follow a similar mechanistic pathway, yielding secondary sulfonamides as the primary products [10] [1]. The reaction rate with secondary amines is generally comparable to that observed with primary amines, as steric hindrance effects are minimal in the SN2 substitution at sulfur [10] [7].

The mechanistic pathway begins with nucleophilic attack by the amine nitrogen on the sulfur center, forming a pentacoordinate transition state with trigonal bipyramidal geometry [1] [6]. The chloride ion occupies an apical position in this transition state and is subsequently expelled, resulting in formation of the sulfonamide product [1] [6].

Reactions with Alcohols

Alcohols react with the sulfonyl chloride group to form sulfonate esters through an analogous SN2 mechanism [11] [12]. Primary alcohols generally exhibit higher reactivity than secondary alcohols due to reduced steric hindrance around the nucleophilic oxygen center [11]. The reaction with alcohols typically requires the presence of pyridine as both a base and a catalyst to facilitate the substitution process [11] [12].

The alcohol oxygen attacks the electrophilic sulfur center while pyridine abstracts the alcohol proton, creating a more nucleophilic alkoxide species [11] [12]. The transition state features the incoming alkoxide and departing chloride in apical positions of a trigonal bipyramidal arrangement around sulfur [12].

Temperature control is critical in alcohol reactions, as elevated temperatures can lead to elimination reactions or decomposition of the sulfonyl chloride [11] [12]. Optimal yields are achieved when reactions are conducted at 0°C to room temperature with careful monitoring of reaction progress [11].

Thermal Stability and Decomposition Pathways

The thermal stability of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride is characterized by distinct decomposition pathways that depend on temperature and environmental conditions [14] [15] [16]. Thermogravimetric analysis reveals that sulfonyl chlorides generally exhibit onset decomposition temperatures ranging from 127°C to 187°C, with the specific value depending on the nature of substituents attached to the sulfonyl group [14].

Primary Decomposition Mechanism

The thermal decomposition of sulfonyl chlorides proceeds through a homolytic mechanism involving simultaneous cleavage of both carbon-sulfur and sulfur-chlorine bonds [15]. This process generates sulfur dioxide as a stable molecular product along with alkyl and chlorine radicals [15]. The reaction can be represented as:

R-SO₂Cl → R- + SO₂ + Cl-

The homolytic nature of this decomposition has been confirmed through radical trapping experiments and analysis of decomposition products [15]. The formation of 2,3-diphenyl-2,3-dimethylbutane when sulfonyl chlorides are heated in isopropylbenzene provides direct evidence for the generation of free radicals during thermal breakdown [15].

Kinetic Parameters and Activation Energy

Kinetic analysis of sulfonyl chloride thermal decomposition reveals activation energies typically ranging from 100 to 200 kilojoules per mole [15] [14]. The relatively low activation energy values, combined with low pre-exponential factors in the Arrhenius equation, support the proposed mechanism of simultaneous bond cleavage [15].

The activation entropy for thermal decomposition is characteristically negative, indicating a more ordered transition state compared to the ground state [15]. This observation is consistent with the concerted nature of the bond-breaking process, where both C-S and S-Cl bonds must reach their transition states simultaneously [15].

Temperature-Dependent Stability

At room temperature under anhydrous conditions, the compound exhibits excellent thermal stability [16]. However, stability decreases rapidly as temperature increases beyond 100°C [14] [16]. At 130°C, rapid decomposition occurs with evolution of sulfur dioxide and formation of various organic radicals [16].

The thermal stability is significantly enhanced by the presence of the phthalimide substituent, which provides electronic stabilization through resonance effects [14]. Electron-withdrawing groups generally increase the thermal stability of sulfonyl chlorides by reducing the electron density at the sulfur center [14] [7].

pH-Dependent Hydrolysis Characteristics

The hydrolysis behavior of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride exhibits unique pH-dependent characteristics that distinguish it from typical organic electrophiles [17] [8] [18]. Comprehensive kinetic studies reveal that the compound displays an unusual reactivity profile with distinct mechanistic changes across different pH ranges [17] [19].

Neutral to Mildly Acidic Conditions (pH 0-2)

Under strongly acidic conditions, the hydrolysis proceeds via a classical SN2-S mechanism with water acting as the nucleophile [20] [8]. The reaction follows first-order kinetics with respect to the sulfonyl chloride concentration, and the rate constant shows moderate dependence on pH in this range [8] [20].

The mechanism involves direct nucleophilic attack by water molecules on the sulfur center, forming a pentacoordinate transition state followed by elimination of chloride ion [20]. The reaction produces the corresponding sulfonic acid and hydrogen chloride as primary products [8] [20].

Plateau Region (pH 2-11)

A remarkable feature of sulfonyl chloride hydrolysis is the existence of a pH-independent plateau region extending from pH 2 to pH 11 [17] [19]. In this range, the reaction rate remains essentially constant despite significant changes in solution conditions [17] [19]. This behavior is unprecedented among organic electrophiles and suggests a unique mechanistic pathway [17].

The plateau phenomenon has been attributed to the operation of a dissociative mechanism in which nucleophilic assistance by solvent molecules is provided to the substrate acting as an internal nucleophile [17] [19]. The phthalimide amino group may participate in this process through intramolecular interactions that stabilize the transition state [17].

Kinetic isotope effect studies support the proposed mechanism, showing values that are consistent with significant bond-making character in the transition state [17] [19]. The activation parameters determined across the plateau region indicate a single mechanistic pathway operating throughout this pH range [17].

Basic Conditions (pH 11-14)

Under strongly basic conditions, hydroxide ion becomes the predominant nucleophile, leading to enhanced reaction rates [18] [20]. The mechanism shifts to direct hydroxide attack on the sulfur center, resulting in formation of sulfonate salts rather than free sulfonic acids [18] [20].

The rate enhancement under basic conditions follows the expected pattern for nucleophilic substitution, with reaction rates increasing proportionally to hydroxide ion concentration [18] [20]. The products under these conditions are more stable sulfonate salts, which resist further hydrolysis [18].

Mechanistic Implications

The pH-rate profile provides insights into the electronic structure and reactivity patterns of phthalimide-substituted sulfonyl chlorides [17] [19]. The extended plateau region suggests that the compound possesses internal stabilization mechanisms that buffer against pH changes [17] [19].

Temperature-dependent studies across different pH values reveal that the activation energy remains relatively constant throughout the plateau region, further supporting the single-mechanism hypothesis [17] [19]. The entropy of activation shows small but systematic variations that correlate with the degree of solvation around the transition state [17].

Compatibility with Common Organic Reaction Conditions

The compatibility of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride with various organic reaction conditions is essential for its successful implementation in synthetic applications [21] [22] [23]. The compound's reactivity profile dictates specific requirements for solvent selection, temperature control, and reaction atmosphere management [21] [22].

Solvent Compatibility and Selection

Halogenated solvents represent the optimal choice for reactions involving this sulfonyl chloride [21] [22] [24]. Dichloromethane and chloroform provide excellent solubility while maintaining chemical inertness toward the sulfonyl chloride functional group [21] [22]. These solvents offer the additional advantage of easy removal under reduced pressure and compatibility with most organic reagents [22].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile demonstrate good to excellent compatibility [25] [26]. These solvents are particularly useful for reactions requiring enhanced nucleophilicity or specific coordination effects [25] [26]. However, careful moisture exclusion is essential when using these solvents, as trace water can initiate hydrolysis reactions [26].

Aromatic solvents including benzene, toluene, and chlorobenzene show good compatibility, especially for high-temperature applications [27]. Chlorobenzene and trifluoromethylbenzene have been specifically validated for sulfonyl chloride reactions, offering advantages in terms of thermal stability and reduced byproduct formation [27].

Ether solvents such as tetrahydrofuran and diethyl ether provide moderate compatibility but require rigorous drying procedures [25]. These solvents are particularly suitable for organometallic reactions where coordination effects are desired [25].

Incompatible Solvent Systems

Alcoholic solvents must be strictly avoided due to their propensity to undergo nucleophilic substitution with the sulfonyl chloride group [13] [28]. Methanol, ethanol, and other alcohols react readily to form sulfonate esters, consuming the reactive electrophile [13].

Protic solvents including water cause rapid hydrolysis and should be excluded from reaction systems [3] [23]. Even trace amounts of water can initiate hydrolysis cascades that reduce yields and complicate product isolation [3].

Temperature and Atmosphere Requirements

Optimal reaction temperatures typically range from 0°C to room temperature for most nucleophilic substitution reactions [13] [29]. Lower temperatures help control the exothermic nature of these reactions while maintaining reasonable reaction rates [13]. Higher temperatures may be employed for specialized applications, but careful monitoring is required to prevent thermal decomposition [29].

Inert atmosphere conditions are generally recommended to prevent moisture contamination and oxidative side reactions [25] [13]. Nitrogen or argon atmospheres provide adequate protection for most synthetic applications [25] [13].

Base and Catalyst Compatibility

Tertiary amines such as pyridine and triethylamine are highly compatible and often essential for successful reactions [10] [13]. These bases neutralize hydrogen chloride generated during substitution reactions while avoiding competing nucleophilic attack [10] [13].

Phosphine ligands and transition metal catalysts show good compatibility under appropriate conditions [25] [26]. Copper-based catalysts have been successfully employed in specialized transformations involving phthalimide-substituted sulfonyl compounds [25].

Specialized Reaction Conditions

Continuous flow synthesis techniques have been successfully applied to sulfonyl chloride chemistry, offering improved control over reaction parameters and enhanced safety profiles [29]. Flow reactors enable precise temperature control and efficient heat removal, reducing the risk of thermal runaway [29].

Microwave-assisted synthesis shows promise for accelerating certain transformations while maintaining product selectivity [30]. However, careful optimization is required to prevent overheating and decomposition [30].